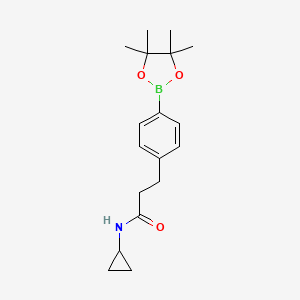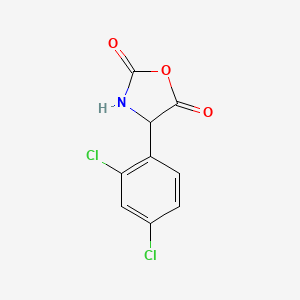
(6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol: is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many important synthetic drug molecules . This compound, specifically, features a bromine atom at the 6th position, an isopropyl group at the 1st position, and a methanol group at the 4th position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including (6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, providing good yields.
Industrial Production Methods: Industrial production of indole derivatives may involve large-scale Fischer indole synthesis with optimized catalysts and reaction conditions to ensure high yield and purity. The process may include recrystallization steps using solvents like n-heptane to achieve the desired product .
化学反応の分析
Types of Reactions: (6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: (6-Bromo-1-isopropyl-1H-indol-4-yl)-formaldehyde or (6-Bromo-1-isopropyl-1H-indol-4-yl)-carboxylic acid.
Reduction: 1-Isopropyl-1H-indol-4-yl-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Indole derivatives, including (6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol, are widely used in organic synthesis as building blocks for more complex molecules .
Biology: These compounds exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer properties .
Medicine: Indole derivatives are used in the development of pharmaceuticals for treating diseases like cancer, HIV, and inflammatory disorders .
Industry: In the chemical industry, indole derivatives are used as intermediates in the synthesis of dyes, agrochemicals, and other industrial chemicals .
作用機序
The mechanism of action of (6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
- 6-Bromo-1H-indazole-4-carboxaldehyde
- 1H-Indole-3-methanol, 6-bromo-
Uniqueness: (6-Bromo-1-isopropyl-1H-indol-4-yl)-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the isopropyl group at specific positions on the indole ring can significantly influence its reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C12H14BrNO |
|---|---|
分子量 |
268.15 g/mol |
IUPAC名 |
(6-bromo-1-propan-2-ylindol-4-yl)methanol |
InChI |
InChI=1S/C12H14BrNO/c1-8(2)14-4-3-11-9(7-15)5-10(13)6-12(11)14/h3-6,8,15H,7H2,1-2H3 |
InChIキー |
YOFWELSAOIZXBV-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=CC2=C(C=C(C=C21)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



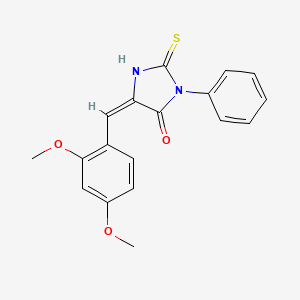
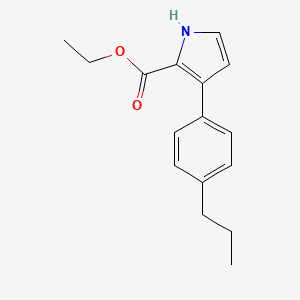

![Ethyl 3-[4-(Benzyloxy)-3-indolyl]propanoate](/img/structure/B13722449.png)
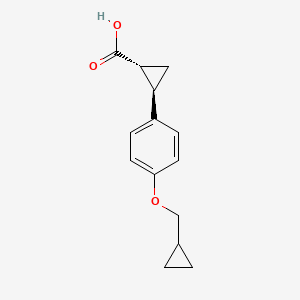
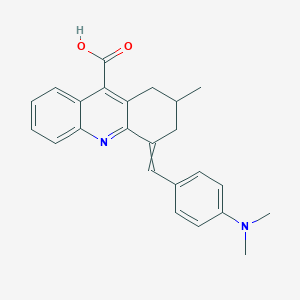

![4-[2-(Dimethylamino)ethoxy]-2-propoxyaniline](/img/structure/B13722461.png)
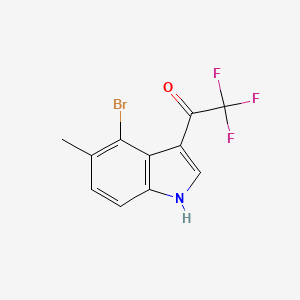
![2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B13722480.png)
![Cyclopropanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13722496.png)
